N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S)-2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)20-9-8-14(20)15(21)19-11-13-6-4-12(10-18)5-7-13/h4-7,14H,8-9,11H2,1-3H3,(H,19,21)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRHYUFGRVBYDA-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)NCC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]1C(=O)NCC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001123607 |

Source

|

| Record name | 1,1-Dimethylethyl (2S)-2-[[[(4-cyanophenyl)methyl]amino]carbonyl]-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001123607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908259-42-7 |

Source

|

| Record name | 1,1-Dimethylethyl (2S)-2-[[[(4-cyanophenyl)methyl]amino]carbonyl]-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908259-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2S)-2-[[[(4-cyanophenyl)methyl]amino]carbonyl]-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001123607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of this compound, a molecule of interest in modern drug discovery. The document is structured to guide researchers, medicinal chemists, and drug development professionals through the critical evaluation of this compound's properties, which are paramount predictors of its pharmacokinetic profile and ultimate clinical viability. Synthesizing technical accuracy with field-proven insights, this guide explains the causality behind experimental choices, details robust, self-validating protocols, and is grounded in authoritative scientific literature. By presenting a clear pathway for determining properties such as lipophilicity and solubility, this whitepaper serves as a foundational resource for making informed decisions in the progression of this and structurally related drug candidates.

Introduction: The Central Role of Physicochemical Profiling in Drug Discovery

The journey of a new chemical entity (NCE) from laboratory bench to patient bedside is fraught with challenges, with a significant percentage of candidates failing due to poor pharmacokinetic properties.[1] The physicochemical characteristics of a molecule are the primary determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][3] Properties such as solubility, lipophilicity (LogP), and ionization state (pKa) govern a drug's ability to be absorbed from the gastrointestinal tract, permeate biological membranes, and reach its intended target while avoiding excessive metabolic breakdown or off-target accumulation.[2][4][5]

Therefore, the early and accurate assessment of these properties is not merely a data collection exercise; it is a critical strategy to mitigate downstream risk and reduce the high attrition rates in drug development.[6][7] this compound presents a unique combination of a lipophilic Boc-protecting group, a polar cyanobenzyl moiety, and a constrained azetidine scaffold. This guide outlines the necessary steps to build a comprehensive physicochemical profile for this molecule, enabling a rational, data-driven approach to its development.

Molecular Identity and Structural Features

A definitive understanding of the molecule's structure is the starting point for all subsequent analysis.

-

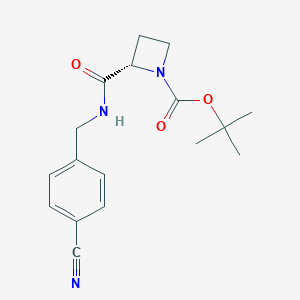

Chemical Name: tert-butyl (2S)-2-{[(4-cyanophenyl)methyl]carbamoyl}azetidine-1-carboxylate

-

Synonyms: this compound

-

Chemical Formula: C₁₇H₂₁N₃O₃

-

Molecular Weight: 315.37 g/mol

Chemical Structure Diagram:

Caption: 2D structure of this compound.

Core Physicochemical Properties: A Predictive Overview

The following table summarizes key physicochemical data, combining calculated values with parameters requiring experimental determination. This profile is essential for predicting the molecule's "drug-likeness".[4][8]

| Property | Predicted/Calculated Value | Method | Significance in Drug Discovery |

| Molecular Weight | 315.37 g/mol | Calculation | Conforms to Lipinski's Rule of Five (<500 Da), favoring good absorption and distribution.[2] |

| cLogP (Lipophilicity) | ~1.5 - 2.5 | Fragment-based calculation | Indicates balanced lipophilicity, crucial for membrane permeability. Values in this range are often optimal.[9] |

| Aqueous Solubility | Requires Experimental Determination | N/A | A critical parameter for oral absorption; poor solubility is a major cause of low bioavailability.[8][10][11] |

| pKa (Ionization) | Requires Experimental Determination | N/A | Predicts the charge state at physiological pH, which strongly influences solubility, permeability, and target binding.[1] |

| Polar Surface Area | ~80-90 Ų | Calculation | Influences membrane permeability and blood-brain barrier penetration. |

Authoritative Experimental Protocols

To ensure data integrity, the following gold-standard protocols are recommended for the experimental characterization of this compound.

Determination of LogP via the Shake-Flask Method

Expertise & Causality: The shake-flask method is the benchmark for LogP determination because it directly measures the thermodynamic equilibrium partitioning of a compound between two immiscible phases (n-octanol and water), providing the most accurate and defensible value for lipophilicity.[9][12][13]

Step-by-Step Methodology:

-

Phase Preparation: Vigorously mix equal volumes of n-octanol and water for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Compound Preparation: Prepare a stock solution of the test compound in the aqueous phase at a concentration where it is fully dissolved.

-

Partitioning: Combine a precise volume of the compound-containing aqueous phase with an equal volume of the saturated n-octanol phase in a glass vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (typically 1-2 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.

-

Quantification: Carefully remove an aliquot from the aqueous phase. Determine the compound's concentration using a validated analytical method (e.g., HPLC-UV).

-

Calculation: The concentration in the octanol phase is determined by mass balance (Initial Aqueous Conc. - Final Aqueous Conc.). LogP is calculated as: LogP = log₁₀([Compound]octanol / [Compound]aqueous).[12]

Caption: Workflow for gold-standard LogP determination.

High-Throughput Kinetic Solubility Assay

Expertise & Causality: Kinetic solubility is a crucial early-stage measurement that predicts how readily a compound dissolves from a solid form (often precipitated from a DMSO stock) into an aqueous buffer.[14][15] This is highly relevant to the conditions in the gastrointestinal tract and provides a rapid assessment of potential absorption liabilities.[16][17] Nephelometry is a preferred high-throughput method as it directly detects precipitate formation by measuring light scattering.[14][18]

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

-

Plate Preparation: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a much larger volume (e.g., 198 µL) of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This creates the highest test concentration with a low final DMSO percentage.

-

Serial Dilution: Perform serial dilutions across the plate to generate a range of concentrations.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation.

-

Measurement: Read the plate on a nephelometer, which measures the intensity of light scattered by any undissolved particles.

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering compared to buffer-only controls.

Caption: High-throughput kinetic solubility assessment workflow.

Integrated Perspective: How Properties Influence Drug Potential

The physicochemical properties of a drug candidate are not isolated values but are part of an interconnected system that dictates its overall ADME profile. A balanced profile is essential for success.[5]

Caption: Relationship between core physicochemical properties and ADME outcomes.

Expert Interpretation for this compound:

-

Absorption: The molecule's adherence to the Rule of Five regarding molecular weight is favorable.[2] However, its absorption will be critically dependent on achieving adequate aqueous solubility. The predicted LogP suggests it has sufficient lipophilicity to cross the gut wall, but if it cannot first dissolve, absorption will be poor.

-

Distribution: A balanced LogP is beneficial for distribution into tissues without excessive sequestration into fatty depots.

-

Metabolism: The cyanobenzyl and Boc moieties could be potential sites for metabolic activity (e.g., hydrolysis). High lipophilicity can sometimes correlate with increased metabolic clearance.

-

Excretion: The route of excretion will depend on its metabolic fate and final polarity.

Conclusion and Strategic Recommendations

The physicochemical profile of this compound, based on in silico analysis, presents a promising starting point with a "drug-like" molecular weight and a well-balanced predicted lipophilicity. However, the most significant unknown and potential liability is its aqueous solubility.

Immediate Next Steps:

-

Experimental Validation: Prioritize the experimental determination of kinetic solubility using the nephelometry protocol outlined. This will provide a rapid and crucial go/no-go data point for formulation strategies.

-

LogP and pKa Determination: Conduct the shake-flask LogP experiment and determine the pKa to build a complete, experimentally verified data package.

-

Stability Assessment: Evaluate the chemical stability of the compound at different pH values (e.g., pH 2 for gastric fluid and pH 7.4 for blood) to identify potential degradation pathways.

This systematic approach to physicochemical profiling will provide the necessary data to confidently guide the optimization and development of this promising NCE.

References

-

Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

-

Gleeson, M. P., Hersey, A., & Hannongbua, S. (2011). In silico ADME models: a general assessment of their utility in drug discovery. Current Topics in Medicinal Chemistry, 11(3), 358-381. [Link]

-

Kawakami, K. (2014). Impact of physicochemical profiling for rational approach on drug discovery. Chemical and Pharmaceutical Bulletin, 62(2), 105-112. [Link]

-

Kyriacou, S. V., & Kyriacou, S. V. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Mini Reviews in Medicinal Chemistry, 11(10), 879-889. [Link]

-

Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]

-

Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery Blog. [Link]

-

Takeda Pharmaceutical Company. (2014). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. J-Stage. [Link]

-

Fiveable. (2025). Physicochemical properties. Medicinal Chemistry Class Notes. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm Resources. [Link]

-

Takeda Pharmaceutical Company. (2014). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. PubMed. [Link]

-

LookChem. (2023). What are the physicochemical properties of drug?. LookChem Blog. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. BioDuro Services. [Link]

-

Kerns, E. H. (2001). In vitro solubility assays in drug discovery. PubMed. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs Resources. [Link]

-

Wang, J., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. michael-green.github.io. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. fiveable.me [fiveable.me]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 8. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 10. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 12. acdlabs.com [acdlabs.com]

- 13. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. enamine.net [enamine.net]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-Depth Technical Guide to N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide (CAS 908259-42-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide is a pivotal, non-natural amino acid derivative that has garnered significant attention in medicinal chemistry. Primarily recognized as a key intermediate in the synthesis of the direct thrombin inhibitor Ximelagatran, its structural motifs—the conformationally constrained azetidine ring and the pharmacophoric 4-cyanobenzyl group—position it at the crossroads of anticoagulant and anticancer research. This guide provides a comprehensive technical overview of this compound, delineating its physicochemical properties, synthesis, and potential therapeutic applications, with a focus on the underlying chemical principles and experimental methodologies.

Introduction: The Strategic Importance of a Constrained Scaffold

The azetidine ring, a four-membered nitrogenous heterocycle, imparts a unique conformational rigidity to molecular structures.[1] This constraint is highly sought after in drug design as it can lead to enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles.[1] this compound incorporates this valuable scaffold, linking it to a 4-cyanobenzyl moiety, a common feature in inhibitors of various enzymes, including dipeptidyl peptidase-4 (DPP-4). Its most prominent role to date has been as a precursor to Ximelagatran, an oral direct thrombin inhibitor developed as an alternative to warfarin.[2][3] Beyond this, the azetidine-2-carboxamide core is a subject of active investigation, particularly in the development of potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology.[4]

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and biological assays.

| Property | Value |

| CAS Number | 908259-42-7 |

| Molecular Formula | C₁₇H₂₁N₃O₃ |

| Molecular Weight | 315.37 g/mol |

| IUPAC Name | tert-butyl (2S)-2-[(4-cyanobenzyl)carbamoyl]azetidine-1-carboxylate |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in common organic solvents such as DCM, DMF, and EtOAc (predicted) |

Synthesis and Purification: A Methodical Approach to Amide Bond Formation

The synthesis of this compound is centered around the formation of an amide bond between the commercially available N-Boc-L-azetidine-2-carboxylic acid and 4-(aminomethyl)benzonitrile. This reaction is a cornerstone of peptide and medicinal chemistry, and its success hinges on the appropriate choice of coupling reagents to activate the carboxylic acid and facilitate nucleophilic attack by the amine.

Synthetic Pathway

The logical and most common synthetic route is a direct amide coupling reaction.

Sources

A Technical Guide to the Comprehensive Structure Elucidation of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide

Abstract: The unambiguous determination of a molecule's chemical structure is a cornerstone of modern drug discovery and development. This guide provides an in-depth, multi-technique framework for the complete structure elucidation of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide, a compound featuring several key pharmacophoric elements including a strained azetidine ring, a Boc-protecting group, and a cyanobenzyl moiety. We present a logical, field-proven workflow that integrates High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but the strategic rationale behind the application of each analytical technique to ensure the highest level of scientific integrity and confidence in the final structural assignment.

Introduction: The Rationale for Rigorous Elucidation

The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry

Azetidine rings are four-membered heterocyclic motifs that have garnered significant attention in medicinal chemistry.[1] Their inherent ring strain imparts unique conformational properties and metabolic stability, making them valuable as proline bioisosteres and rigid scaffolds for presenting pharmacophoric groups in a defined spatial orientation.[2] The synthesis and functionalization of azetidines are active areas of research, aiming to create novel chemical entities with therapeutic potential.[2][3]

Target Molecule: this compound

The target molecule is synthesized from two key building blocks: N-Boc-L-azetidine-2-carboxylic acid[4][5] and 4-cyanobenzylamine. This peptide coupling reaction is expected to yield the structure shown in Figure 1.

The molecule contains:

-

An L-azetidine-2-carboxamide core : A peptidomimetic backbone.

-

A tert-Butoxycarbonyl (Boc) group : A common protecting group for the azetidine nitrogen.

-

A 4-cyanobenzyl group : An aromatic moiety attached via a secondary amide linkage.

The Imperative of Unambiguous Structure Elucidation

In pharmaceutical development, confirming the identity and structure of a new chemical entity is a non-negotiable regulatory and scientific requirement.[6] An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues. Therefore, a systematic and orthogonal analytical approach is essential to provide irrefutable evidence for the proposed structure.

The Integrated Analytical Workflow

Diagram 2: Key expected HMBC correlations for confirming the connectivity of molecular fragments.

Key HMBC Correlations for Final Confirmation:

-

Benzyl to Amide: A correlation from the benzylic protons (H-11) to the amide carbonyl carbon (C-5) definitively links the cyanobenzyl fragment to the carboxamide group.

-

Boc to Azetidine: Correlations from the Boc protons (H-7) to the Boc carbonyl (C-6) and quaternary (C-8) carbons, and crucially, from the azetidine proton H-2 to the Boc carbonyl (C-6), confirms the attachment of the Boc group to the azetidine nitrogen.

-

Cyanophenyl Ring: Correlations from aromatic protons (e.g., H-13) to the nitrile carbon (C-15) confirms the position of the cyano group.

Summary of Spectroscopic Data

| Atom # | Type | ¹H δ (ppm), mult., J (Hz), (Int.) | ¹³C δ (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| 2 | CH | Predicted: 4.7, t | ~58 | C-4, C-5, C-6 |

| 3 | CH₂ | Predicted: 2.3-2.5, m, (2H) | ~30 | C-2, C-4 |

| 4 | CH₂ | Predicted: 3.9-4.1, m, (2H) | ~50 | C-2, C-3 |

| 5 | C=O | - | ~170 | - |

| 6 | C=O | - | ~155 | - |

| 7 | CH₃ | Predicted: 1.45, s, (9H) | ~28 | C-6, C-8 |

| 8 | C | - | ~80 | - |

| 10 | NH | Predicted: 7.5, t | - | C-5, C-11, C-12 |

| 11 | CH₂ | Predicted: 4.5, d, (2H) | ~43 | C-5, C-10, C-12, C-13 |

| 12 | C | - | ~145 | - |

| 13, 17 | CH | Predicted: 7.4, d, (2H) | ~128 | C-11, C-12, C-14, C-15 |

| 14, 16 | CH | Predicted: 7.7, d, (2H) | ~132 | C-12, C-15 |

| 15 | C | - | ~112 | - |

| 18 | C≡N | - | ~119 | - |

Note: Predicted chemical shifts (δ) are estimates based on typical values for similar functional groups and may vary depending on solvent and other factors.

Synthesis of Evidence: The Final Confirmation

Unambiguous structure elucidation is achieved not by a single piece of data, but by the overwhelming consensus of all analytical results. The logical flow of confirmation is a self-validating system where each result reinforces the others.

Diagram 3: Logical flow demonstrating how orthogonal data streams converge to confirm the final structure.

Conclusion

The structure of this compound can be confidently and unambiguously determined through the systematic application of modern analytical techniques. High-Resolution Mass Spectrometry establishes the correct elemental formula. FTIR spectroscopy provides rapid confirmation of the essential functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, particularly COSY and HMBC, serves to assemble the molecular fragments and provide an irrefutable map of atomic connectivity. This integrated, multi-technique approach represents the gold standard in chemical analysis, ensuring the scientific rigor required for advancing compounds in a research and development pipeline.

References

-

Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis. [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews. [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

-

ACD/Labs. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]

-

Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry. [Link]

-

Guo, X., et al. (2016). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. TrAC Trends in Analytical Chemistry. [Link]

-

Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis and Solid Phase Techniques. Methods in Molecular Biology. [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

Andreotti, G., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry. [Link]

-

Andreotti, G., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. [Link]

-

An, Y., et al. (2007). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]

-

University of Regensburg. (n.d.). Peptide NMR. [Link]

-

Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

All 'bout Chemistry. (2023). FTIR-25 || FTIR spectra of amides. YouTube. [Link]

-

R-Akrich, K., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?[Link]

-

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines...[Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Barker, T. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

-

Bouazaoui, M., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Azetidine-2-carboxylic acid. [Link]

-

Wang, L., et al. (2024). Bright and Versatile Azetidinecarboxamide-Based Fluorophore-Ligand Conjugates for High-Resolution Cell Imaging. Angewandte Chemie International Edition. [Link]

-

Xu, X.-M., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]

Sources

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. usbio.net [usbio.net]

- 6. scispace.com [scispace.com]

- 7. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Azetidinecarboxamide Derivatives: From Privileged Scaffold to Therapeutic Innovation

Executive Summary: The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1] Its unique structural and physicochemical properties, including high ring strain and conformational rigidity, confer significant advantages in medicinal chemistry, often leading to improved metabolic stability, aqueous solubility, and target-binding affinity.[1][2] This guide provides an in-depth analysis of the diverse biological activities of azetidinecarboxamide derivatives, a key subclass of these valuable compounds. We will explore their therapeutic applications, delve into their mechanisms of action, present quantitative structure-activity relationship (SAR) data, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique potential of the azetidinecarboxamide core in creating next-generation therapeutics.

The Azetidine Scaffold: A Foundation for Superior Drug Properties

The utility of the azetidine moiety in drug design stems from its distinct stereoelectronic features, which set it apart from more common cyclic amines like pyrrolidine or piperidine.[1]

Unique Physicochemical Properties

The azetidine ring's four-membered structure imposes significant ring strain and a high degree of sp³ character.[2] This conformational rigidity reduces the entropic penalty upon binding to a biological target, which can lead to higher affinity and potency.[3] Unlike flexible acyclic analogues, the fixed spatial orientation of substituents on the azetidine ring allows for more precise and predictable interactions with protein binding pockets.[3] This structural constraint is a powerful tool for optimizing ligand-receptor engagement.

Impact on Pharmacokinetics and Pharmacodynamics

The incorporation of an azetidine ring is a well-established strategy for enhancing key pharmacokinetic properties.[2] Its presence can block sites of metabolism, leading to increased metabolic stability and a longer half-life in vivo.[1] Furthermore, the polar nitrogen atom can improve aqueous solubility, a critical factor for drug formulation and bioavailability. Several FDA-approved drugs, including the anticancer agent cobimetinib and the antihypertensive drug azelnidipine, feature an azetidine scaffold, validating its role in developing successful therapeutics.[1][2]

Key Biological Activities and Therapeutic Targets

Azetidinecarboxamide derivatives have demonstrated a remarkable breadth of pharmacological potential, with significant activity reported in oncology, infectious diseases, and neurology.[2][4]

Anticancer Activity: Targeting Aberrant Signal Transduction

A prominent area of investigation for azetidinecarboxamide derivatives is the inhibition of oncogenic signaling pathways. One of the most promising targets is the Signal Transducer and Activator of Transcription 3 (STAT3) protein.

Mechanism of Action: STAT3 Inhibition STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis.[5] Azetidine-based small molecules, particularly (R)-azetidine-2-carboxamide analogues, have been developed as potent, direct inhibitors of STAT3.[6] These compounds function by disrupting the binding of STAT3 to its target DNA sequences, thereby preventing the transcription of downstream oncogenes. This mechanism has been confirmed through techniques such as the Electrophoretic Mobility Shift Assay (EMSA).[6]

Quantitative Data: STAT3 Inhibition by (R)-azetidine-2-carboxamide Analogues

| Compound | EMSA IC₅₀ (µM) | Cellular EC₅₀ (µM) | Binding Affinity (Kd, nM) |

| 5o | 0.38[5] | - | - |

| 8i | 0.34[5] | - | - |

| 7g | - | 0.9 - 1.9[5] | 880[5] |

| 9k | - | 0.9 - 1.9[5] | 960[5] |

| H182 | 0.66[5] | - | - |

Data sourced from authoritative studies on STAT3 inhibitors.[5]

Signaling Pathway: STAT3 Inhibition by Azetidine-Based Compounds

Caption: Inhibition of the STAT3 signaling pathway by azetidinecarboxamide derivatives.

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition

This protocol outlines a method to assess the ability of azetidinecarboxamide derivatives to inhibit the DNA-binding activity of STAT3.

-

Reagent Preparation:

-

Prepare a biotin-labeled double-stranded DNA probe containing the STAT3 consensus binding site.

-

Reconstitute purified, active STAT3 protein in binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Prepare stock solutions of test compounds in DMSO.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the binding buffer, a non-specific competitor DNA (e.g., poly(dI-dC)), and the test compound at various concentrations.

-

Add the STAT3 protein and incubate for 20 minutes at room temperature to allow for inhibitor-protein interaction.

-

Add the biotin-labeled DNA probe and incubate for another 20 minutes.

-

-

Electrophoresis:

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel in a cold room or using a cooled electrophoresis apparatus to prevent dissociation of protein-DNA complexes.

-

-

Transfer and Detection:

-

Transfer the separated complexes from the gel to a positively charged nylon membrane.

-

Crosslink the DNA to the membrane using UV light.

-

Detect the biotin-labeled probe using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

-

Image the membrane using a chemiluminescence imager.

-

-

Data Analysis:

-

Quantify the band intensity corresponding to the STAT3-DNA complex.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Causality: EMSA is the gold standard for studying protein-DNA interactions. It directly visualizes the formation of the STAT3-DNA complex, and a reduction in this complex in the presence of a test compound provides direct evidence of binding inhibition, which is the core mechanism of action for this class of inhibitors.[6]

Antimicrobial Activity

The azetidine scaffold is historically significant in antimicrobial research, forming the core of β-lactam antibiotics.[7] Modern research has expanded upon this legacy, developing novel azetidinecarboxamide derivatives with broad-spectrum antibacterial and antifungal activities.[8]

Structure-Activity Relationship (SAR) Insights Studies have shown that the antimicrobial potency of azetidine derivatives can be significantly influenced by the nature of the substituents on the scaffold.[9] For instance, the introduction of electron-withdrawing groups, such as p-chloro and p-nitro moieties on an attached phenyl ring, has been shown to enhance antimicrobial activity.[10] This suggests that modulating the electronic properties of the molecule is a key strategy for optimizing efficacy.

Quantitative Data: Antimicrobial Activity of Selected Azetidine Derivatives

| Organism | Compound Class | Key Substituent | MIC (µg/mL) |

| Escherichia coli | Phenyl-azetidin-2-one | 4-Chloro | Moderate to Significant Activity[9][11] |

| Staphylococcus aureus | Phenyl-azetidin-2-one | 2-Chloro | High Efficacy[9] |

| Aspergillus niger | Phenyl-azetidin-2-one | Varies | Moderate to Significant Activity[8][11] |

| Candida albicans | Azetidine Analog | Varies | Significant Activity[9] |

Note: MIC values are often reported qualitatively or in ranges in initial screening studies. Specific values are highly dependent on the full molecular structure.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation:

-

In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

-

Prepare a 2X stock solution of the azetidinecarboxamide test compound. Add 100 µL of this stock to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).

-

-

Inoculum Preparation:

-

From a fresh culture plate, select several colonies of the test microorganism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the microtiter plate.

-

-

Inoculation and Incubation:

-

Add 50 µL of the final diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

Seal the plate and incubate at 35-37°C for 18-24 hours.

-

-

Result Interpretation:

-

Following incubation, examine the plate for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

-

Trustworthiness: This self-validating system includes a positive control for growth (well 11) and a negative control for sterility (well 12). The standardized inoculum ensures reproducibility, and the serial dilution provides a clear concentration-dependent effect, making the MIC determination reliable.

Central Nervous System (CNS) Activity

The proline analogue, L-azetidine-2-carboxylic acid, provides a fascinating case study in the CNS activity of these derivatives.[12] Its mechanism highlights the potential for these compounds to interfere with fundamental cellular processes.

Mechanism of Action: Proline Mimicry and Protein Misfolding L-azetidine-2-carboxylic acid is structurally similar to the proteinogenic amino acid L-proline.[13] This similarity allows it to be mistakenly recognized by prolyl-tRNA synthetase, the enzyme responsible for charging tRNA with proline during protein synthesis.[14] Consequently, it is misincorporated into nascent polypeptide chains in place of proline.[15] The four-membered ring of azetidine has different bond angles compared to proline's five-membered ring, leading to altered protein secondary structure, misfolding, and aggregation.[13] This accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR), a cellular stress response that can ultimately lead to inflammation and apoptosis, as observed in BV2 microglial cells.[15][16]

Pathway Diagram: Proline Mimicry and the Unfolded Protein Response

Caption: Mechanism of L-azetidine-2-carboxylic acid induced cellular stress.

Conclusion and Future Directions

Azetidinecarboxamide derivatives represent a versatile and powerful scaffold in medicinal chemistry. Their unique structural properties translate into tangible improvements in pharmacological profiles, from enhanced metabolic stability to superior target affinity.[2] The diverse biological activities, spanning anticancer, antimicrobial, and CNS-modulating effects, underscore the broad therapeutic potential of this chemical class.[4] Future research should focus on leveraging computational methods to refine structure-activity relationships and design next-generation derivatives with even greater potency and selectivity.[17] The continued exploration of novel synthetic methodologies will further unlock the potential of the azetidinecarboxamide core, paving the way for innovative treatments for a wide range of human diseases.

References

- Azetidines in medicinal chemistry: emerging applic

- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.

- Substituted Azetidines in Drug Discovery. Life Chemicals.

- Azetidines in Drug Discovery. PharmaBlock.

- Azetidines. Enamine.

- Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. PMC - NIH.

- Antimicrobial potential of various substituted azetidine derivatives: a mini review.

- Azetidine analogs synthesis and characterization for antimicrobial activity. scite.ai.

- Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds.

- Azetidine-2-carboxylic acid. Wikipedia.

- Plant amino acid analogues as antimicrobial agents. PMC - NIH.

- Bright and Versatile Azetidinecarboxamide‐Based Fluorophore‐Ligand Conjugates for High‐Resolution Cell Imaging.

- Unlocking New Therapeutic Avenues: A Technical Guide to Azetidine-Based Small Molecules and Their Targets. Benchchem.

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.

- Azetidines of pharmacological interest. PubMed.

- Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.

- Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI.

- Azetidine- and N-carboxylic azetidine-iminosugars as amyloglucosidase inhibitors: synthesis, glycosidase inhibitory activity and molecular docking studies. PubMed.

- Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. PubMed.

- Enhancement of tumor immunogenicity by the introduction of non- proteinogenic amino acid azetidine-2-carboxylic acid. PMC - PubMed Central.

- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidines - Enamine [enamine.net]

- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. acgpubs.org [acgpubs.org]

- 8. Antimicrobial potential of various substituted azetidine derivatives: a mini review - MedCrave online [medcraveonline.com]

- 9. Azetidine analogs synthesis and characterization for antimicrobial activity [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 13. Plant amino acid analogues as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhancement of tumor immunogenicity by the introduction of non- proteinogenic amino acid azetidine-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells [mdpi.com]

- 17. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Modern Azetidine Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The four-membered azetidine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional conformations to bioactive molecules.[1][2] However, the synthesis of this strained heterocyclic system presents significant challenges, primarily related to controlling the reactivity of the nitrogen atom during ring formation and subsequent functionalization. This technical guide provides an in-depth analysis of the critical role played by the tert-butoxycarbonyl (Boc) protecting group in overcoming these synthetic hurdles. We will explore the fundamental principles of the Boc group, its strategic application in key azetidine-forming reactions, and provide field-proven protocols for its introduction, cleavage, and use in constructing these valuable molecular building blocks.

The Azetidine Scaffold and the Imperative for Nitrogen Protection

Azetidines are increasingly sought-after motifs in drug discovery.[3] Their incorporation can enhance metabolic stability, improve aqueous solubility, and act as a conformational constraint to optimize ligand-receptor binding.[4] The synthesis of the azetidine core, however, is complicated by the high nucleophilicity and basicity of the secondary amine within the ring precursor.[5] Unprotected amines can lead to a host of undesired side reactions, including intermolecular polymerization, over-alkylation, and competing reaction pathways, which severely diminish the yield of the desired cyclized product.

The strategic use of a protecting group is therefore not merely an auxiliary step but a central element of the synthetic design.[6] An ideal protecting group for azetidine synthesis must:

-

Be introduced efficiently under mild conditions.

-

Render the nitrogen non-nucleophilic to prevent side reactions during cyclization.

-

Remain stable to a wide range of reaction conditions used for subsequent modifications.

-

Be removed selectively in high yield without compromising the integrity of the strained azetidine ring.[7]

The tert-butoxycarbonyl (Boc) group has emerged as the preeminent choice for this role, fulfilling these criteria with remarkable efficacy.

The Boc Group: Properties and Advantages in Azetidine Synthesis

The Boc group converts a reactive amine into a significantly less nucleophilic carbamate.[8] This transformation is foundational to its success in multi-step organic synthesis.[9]

Table 1: Key Characteristics of the Boc Protecting Group

| Property | Description | Relevance to Azetidine Synthesis |

| Stability | Stable to most nucleophiles, bases, and catalytic hydrogenation conditions.[8][10] | Allows for a broad range of synthetic manipulations on other parts of the molecule without premature deprotection. Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.[7][11] |

| Introduction | Readily introduced using di-tert-butyl dicarbonate (Boc)₂O under mild, often aqueous or anhydrous basic conditions.[11][12] | High-yielding and operationally simple, making it suitable for large-scale synthesis. |

| Cleavage | Efficiently removed under anhydrous acidic conditions (e.g., TFA, HCl in an organic solvent).[9][13] | The mechanism involves the formation of a stable tert-butyl cation, which decomposes to isobutene and CO₂, driving the reaction to completion.[5] |

| Electronic Effect | The carbamate functionality withdraws electron density from the nitrogen, drastically reducing its nucleophilicity and basicity. | This is the core reason for its utility, preventing intermolecular S_N2 reactions and allowing for controlled intramolecular cyclization. |

Strategic Application of the Boc Group in Key Synthetic Routes

The Boc group is instrumental in the two primary strategies for forming the azetidine ring: intramolecular C-N bond formation and C-C bond formation.

Intramolecular C-N Bond Formation: The Cyclization of 1,3-Amino Alcohols

The most common approach to azetidines involves the intramolecular cyclization of a γ-amino alcohol or its equivalent, where a leaving group is installed at the 3-position. The Boc group is indispensable in this sequence.

Caption: General workflow for N-Boc-azetidine synthesis.

Causality:

-

Boc Protection: The initial protection of the amine in the γ-amino alcohol is crucial. It prevents the nitrogen from acting as a nucleophile during the subsequent activation step (e.g., reaction with MsCl or TsCl), which would otherwise lead to undesired sulfonamide formation on the nitrogen.

-

Controlled Cyclization: With the nitrogen rendered non-nucleophilic, a base can be used to deprotonate the carbamate nitrogen, forming an amide anion. This anion is a potent enough nucleophile to displace the leaving group (e.g., mesylate) at the γ-position, leading to the formation of the strained four-membered ring. The steric bulk of the Boc group does not impede this intramolecular reaction.

C-C Bond Formation and Other Advanced Methods

While less common, C-C bond formation to close the ring is a viable strategy, particularly for accessing azetidine-2-carboxylic acids.[14] In these routes, a Boc-protected glycine derivative can be alkylated with a 1,2-dihaloethane equivalent, followed by a base-mediated cyclization. The Boc group again serves to control nitrogen reactivity and often influences the stereochemical outcome of the reaction.

More advanced methods also rely heavily on Boc protection. For instance, a diastereoselective synthesis of N-Boc-protected azetidines via hydrozirconation of chiral allylic amines has been reported, where the Boc group is essential for the subsequent cyclization step.[14] Similarly, syntheses involving aza-Michael additions to α,β-unsaturated esters derived from N-Boc-azetidin-3-one depend on the Boc group to stabilize the starting material and direct the reaction.[3][15]

The Reactivity of N-Boc-Azetidine: A Versatile Intermediate

The product of these reactions, the N-Boc-azetidine, is not merely a final product but a key synthetic intermediate.[16][17] The Boc group allows for further functionalization that would be difficult with a free secondary amine. For example, the α-protons of N-Boc-azetidine are not readily removed. However, its thiocarbonyl analogue, the tert-butoxythiocarbonyl (Botc) group, which is similarly acid-labile, facilitates α-lithiation and subsequent reaction with electrophiles, a transformation not possible with the standard Boc group.[18] Following functionalization, the Boc group can be cleanly removed to reveal the desired substituted azetidine, ready for incorporation into a larger molecule.[19][20]

Caption: N-Boc-azetidine as a key synthetic intermediate.

Field-Proven Experimental Protocols

The following protocols are self-validating systems, providing clear benchmarks for success.

Protocol 1: General Procedure for Boc Protection of 3-Hydroxyazetidine

This protocol is adapted from syntheses of N-Boc-3-hydroxyazetidine, a common starting material.[21][22]

-

Objective: To protect the nitrogen of 3-hydroxyazetidine hydrochloride.

-

Methodology:

-

Suspend 3-hydroxyazetidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or a THF/water mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a base, such as triethylamine (2.2 eq) or sodium hydroxide (1.1 eq), to neutralize the hydrochloride salt and create basic conditions.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

-

Self-Validation:

-

TLC Analysis: Monitor the reaction using a suitable eluent (e.g., 50% ethyl acetate in hexanes). The disappearance of the polar baseline spot of the starting amine and the appearance of a single, less polar product spot (Rf ≈ 0.4-0.5) indicates completion.

-

Work-up: Upon completion, perform an aqueous work-up. The product, being less polar, will extract into the organic layer. The crude material is often a solid or oil and can be purified by silica gel chromatography if necessary.[21] A successful reaction typically yields >90% of the desired N-Boc-3-hydroxyazetidine.[21]

-

Protocol 2: General Procedure for Acid-Mediated Boc Deprotection

This protocol describes the removal of the Boc group to yield the final azetidine.[13]

-

Objective: To remove the Boc group from an N-Boc-azetidine derivative.

-

Methodology:

-

Dissolve the N-Boc-azetidine (1.0 eq) in a minimal amount of an anhydrous solvent like dichloromethane (DCM) or methanol.

-

Cool the solution to 0 °C.

-

Add a strong acid. Common choices include:

-

Trifluoroacetic acid (TFA, 5-10 eq) in DCM.

-

A saturated solution of HCl in methanol or ethyl acetate (prepared by bubbling HCl gas through the solvent).

-

-

Stir the reaction at 0 °C to room temperature for 1-4 hours.

-

-

Self-Validation:

-

Gas Evolution: The cleavage of the Boc group produces carbon dioxide and isobutene, so gentle bubbling may be observed, serving as a visual indicator of reaction progress.[5]

-

TLC Analysis: The non-polar starting material spot will be replaced by a new, highly polar spot at the baseline, corresponding to the azetidine salt.

-

Work-up: The reaction is typically concentrated under reduced pressure to remove the excess acid and solvent. The resulting crude product is the azetidine salt (e.g., hydrochloride or trifluoroacetate), which can often be used directly or triturated with a solvent like diethyl ether to induce precipitation and purification.

-

Caption: Mechanisms of Boc protection and deprotection.

Conclusion

The tert-butoxycarbonyl group is a cornerstone of modern azetidine synthesis. Its ability to reversibly temper the reactivity of the nitrogen atom provides chemists with the control necessary to construct the strained azetidine ring efficiently and to use the resulting N-Boc-azetidines as versatile intermediates for further elaboration.[23][24] By understanding the principles behind its application and employing robust, self-validating protocols, researchers and drug development professionals can confidently leverage the Boc group to access novel azetidine-containing molecules, accelerating the discovery of next-generation therapeutics.

References

- Vertex AI Search. The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis.

- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.

- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.

- N-Boc-3-hydroxyazetidine: A Key Chemical Intermedi

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 231.

- ChemicalBook. 1-N-Boc-3-hydroxyazetidine synthesis.

- Benchchem. Synthesis of 3-(Phenoxymethyl)azetidine from N-Boc-3-hydroxyazetidine: An In-depth Technical Guide.

- O'Brien, P., & Childs, A. C. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 88-91.

- Bálint, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Katritzky, A. R., et al. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 16(30), 5425-5436.

- Chemistry Steps. Boc Protecting Group for Amines.

- Nordmann. 1-Boc-3-hydroxyazetidine.

- Guidechem. N-Boc-3-azetidine acetic acid 183062-96-6 wiki.

- Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base).

- Organic Chemistry Portal. Protective Groups.

- Singh, R. P., & Kumar, V. (2018). Recent advances in synthetic facets of immensely reactive azetidines. RSC advances, 8(1), 1-24.

- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- Wikipedia. tert-Butyloxycarbonyl protecting group.

- Clayden, J., & O'Brien, P. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.

- Google Patents. (2000).

- Common Organic Chemistry. Boc Protection Mechanism (Boc2O).

- National Institutes of Health. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)

- Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis.

- ChemicalBook. (2025). 1-N-Boc-3-hydroxyazetidine.

- Chem-Impex. 2-(N-Boc-aminomethyl)azetidine hydrochloride.

- ChemicalBook. 141699-55-0(1-N-Boc-3-hydroxyazetidine) Product Description.

- National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.

- National Institutes of Health. (2018).

- Sigma-Aldrich. 1-Boc-3-hydroxyazetidine 97 141699-55-0.

- Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry.

- Shunxiang. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis.

- Semantic Scholar. (2012).

- ResearchGate. (2014). Deprotection of different N-Boc-compounds.

- Organic Chemistry Portal. Azetidine synthesis.

- MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- MDPI. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols.

- ResearchGate. A. General synthetic route for accessing azetidines via intermolecular...

- ResearchGate.

Sources

- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 2. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. labinsights.nl [labinsights.nl]

- 7. Protective Groups [organic-chemistry.org]

- 8. total-synthesis.com [total-synthesis.com]

- 9. nbinno.com [nbinno.com]

- 10. BOC Protection and Deprotection [bzchemicals.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. mdpi.com [mdpi.com]

- 16. nbinno.com [nbinno.com]

- 17. 1-Boc-3-hydroxyazetidine (141699-55-0) at Nordmann - nordmann.global [nordmann.global]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 22. 1-N-Boc-3-hydroxyazetidine | 141699-55-0 [chemicalbook.com]

- 23. nbinno.com [nbinno.com]

- 24. guidechem.com [guidechem.com]

An In-depth Technical Guide to N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide

Introduction

N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide is a specialized chemical intermediate notable for its structural complexity and utility in medicinal chemistry. As a derivative of L-azetidine-2-carboxylic acid, it incorporates a sterically hindered azetidine ring, a tert-butyloxycarbonyl (Boc) protecting group, and a cyanobenzyl moiety. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of therapeutic agents. For instance, it has been identified as an intermediate in the preparation of labeled Ximelagatran, a direct thrombin inhibitor.[1] The azetidinecarboxamide core itself is a scaffold of increasing interest in drug design, valued for its ability to confer conformational rigidity and novel vector orientations for substituents.

This guide provides a comprehensive technical overview of this compound, focusing on its core physicochemical properties, with an emphasis on its molecular weight. Furthermore, it details a robust analytical workflow for the empirical verification of these properties, reflecting the standards of accuracy and validation required in modern research and pharmaceutical development.

Part 1: Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in chemical synthesis and drug development. The molecular weight, in particular, is a critical parameter that dictates reaction stoichiometry, informs purification strategies, and is the primary identifier in mass spectrometry analysis.

The theoretical molecular properties of this compound have been calculated based on its molecular formula. These values serve as the benchmark for empirical validation through analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₁N₃O₃ | [1][2] |

| Average Molecular Weight | 315.367 g/mol | [1] |

| Monoisotopic Molecular Weight | 315.37 g/mol | [2] |

| Appearance | Neat (typically a solid) | [1] |

| InChI Key | TYPJRJJLAGCHMP-AWEZNQCLSA-N | [1] |

Insight from the Scientist: The distinction between average and monoisotopic molecular weight is crucial. While average molecular weight (calculated using the natural abundance of isotopes) is suitable for bulk stoichiometric calculations, high-resolution mass spectrometry (HRMS) will resolve the monoisotopic mass (calculated using the most abundant isotope of each element). For C₁₇H₂₁N₃O₃, the expected m/z in HRMS would correspond to the monoisotopic mass, providing a high-confidence identification of the compound.

Part 2: Experimental Verification of Molecular Weight

While theoretical values are essential, empirical verification is a cornerstone of scientific integrity. The most direct and definitive method for determining the molecular weight of a synthetic compound like this compound is Electrospray Ionization Mass Spectrometry (ESI-MS). The Boc protecting group is stable under typical ESI conditions, making this technique highly suitable.

Protocol: Molecular Weight Determination by ESI-MS

Objective: To confirm the molecular weight of a synthesized batch of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of ~1-10 µg/mL in a solvent compatible with mass spectrometry, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the molecule.

-

-

Instrument Setup (Typical Parameters):

-

Ionization Mode: Positive Electrospray Ionization (ESI+). The amide and nitrile functionalities can be protonated.

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) for high resolution or a single quadrupole for nominal mass confirmation.

-

Scan Range: 100-500 m/z. This range comfortably includes the expected protonated molecule [M+H]⁺.

-

Capillary Voltage: 3.0-4.0 kV.

-

Drying Gas (N₂) Flow: 8-12 L/min.

-

Drying Gas Temperature: 300-350 °C.

-

-

Data Acquisition:

-

Infuse the prepared sample into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire data for 1-2 minutes to obtain a stable signal and a representative mass spectrum.

-

Acquire a blank spectrum using only the solvent to identify background ions.

-

-

Data Analysis & Interpretation:

-

Process the acquired spectrum by subtracting any background ions.

-

Identify the primary ion of interest. Given the molecular formula C₁₇H₂₁N₃O₃ (MW = 315.37), the expected primary ion in positive mode is the protonated molecule, [M+H]⁺.

-

Expected m/z: 315.37 + 1.007 (mass of H⁺) = 316.38 .

-

Other potential adducts, such as the sodium adduct [M+Na]⁺ (m/z = 338.36), should also be considered.

-

Compare the experimentally observed m/z value with the theoretical value. For high-resolution instruments, the mass accuracy should be within 5 ppm.

-

Workflow Visualization

Caption: Workflow for MS Verification of Molecular Weight

Part 3: Significance in Drug Development

The accurate determination of molecular weight for a compound like this compound is not merely an academic exercise; it is a critical quality control step in the drug development pipeline.

-

Synthesis Validation: It provides definitive proof that a synthetic step has yielded the desired product, confirming the successful incorporation of all constituent parts.

-

Purity Assessment: The presence of unexpected ions in a mass spectrum can indicate impurities, side-products, or degradation, flagging a batch for further purification.

-

Regulatory Compliance: For compounds intended for use in preclinical or clinical studies, precise and verified characterization data, including molecular weight, is a non-negotiable component of regulatory submissions to bodies like the FDA.

References

Sources

An In-depth Technical Guide to the Solubility Profiling of N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates in organic solvents is a critical physicochemical parameter that governs reaction kinetics, purification efficiency, and the ultimate formulation of drug products.[1][2] This guide provides a comprehensive technical framework for understanding and determining the solubility of a specific, complex synthetic building block, N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide. While specific solubility data for this compound is not publicly available, this paper establishes a robust methodology based on foundational principles and authoritative experimental protocols. We delve into the theoretical underpinnings of solubility, provide a detailed protocol for the gold-standard shake-flask method, and discuss the expected solubility behavior based on a structural analysis of the molecule. This document is intended for researchers, chemists, and drug development professionals who require a rigorous, scientifically grounded approach to solubility assessment.

Introduction to the Target Compound

This compound (Molecular Formula: C₁₇H₂₁N₃O₃, Molecular Weight: 315.37 g/mol ) is a specialized chemical intermediate.[3][4] Its structure is comprised of four key moieties, each contributing distinct physicochemical properties:

-

N-Boc (tert-Butoxycarbonyl) Group: A common amine-protecting group, it is bulky and lipophilic, generally increasing solubility in nonpolar organic solvents.[5][6] The Boc group is stable under basic and nucleophilic conditions but is readily cleaved by acid.[6]

-

2-L-Azetidinecarboxamide Core: A strained, four-membered heterocyclic ring derived from the non-proteinogenic amino acid, L-azetidine-2-carboxylic acid. The amide linkages introduce polarity and hydrogen bond donor/acceptor sites.

-

Amide Linkage: The central carboxamide bond (-CONH-) is a key polar feature, capable of significant hydrogen bonding, which influences solubility in protic and polar aprotic solvents.

-

4-Cyanobenzyl Group: An aromatic ring substituted with a nitrile (-C≡N) group. The benzyl portion adds lipophilicity, while the cyano group is strongly polar and acts as a hydrogen bond acceptor.

Understanding the solubility of this molecule is paramount for its practical application in synthetic chemistry, guiding solvent selection for reaction media, workup procedures, and, most critically, for purification via crystallization or chromatography.

Theoretical Framework of Solubility

The dissolution of a crystalline solid into a solvent is a thermodynamically driven process governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

The Principle of "Like Dissolves Like"

This foundational principle posits that substances with similar intermolecular forces are more likely to be miscible. For this compound, its hybrid nature—with both large nonpolar (Boc, benzyl) and highly polar (amides, nitrile) components—suggests a nuanced solubility profile. It is unlikely to be highly soluble in purely nonpolar solvents like alkanes or highly polar protic solvents like water, but will likely find optimal solubility in solvents of intermediate polarity or those with specific interaction capabilities.

Hansen Solubility Parameters (HSP)

A more quantitative evolution of "like dissolves like" is the Hansen Solubility Parameter system.[7][8] Every molecule, whether solute or solvent, can be described by three parameters:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar forces.

-

δH: Energy from hydrogen bonding.[7]

Two substances are likely to be soluble if their three Hansen parameters are similar.[7] For our target molecule, we can predict:

-

A moderate δD due to the aromatic ring and alkyl groups.

-

A significant δP arising from the polar amide and nitrile functionalities.

-

A significant δH due to the hydrogen bond donor (N-H) and multiple acceptor sites (C=O, C≡N).

Therefore, optimal solvents would possess a balanced profile of these three parameters. Solvents like THF, dichloromethane, and ethyl acetate are plausible candidates.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: The true equilibrium concentration of a solute in a solvent at a given temperature and pressure.[9][10] This is the most accurate and relevant value for process chemistry and formulation. The shake-flask method is the gold standard for its determination.[11]

-

Kinetic Solubility: Measures the concentration at which a compound, often rapidly dissolved from a high-concentration stock (e.g., in DMSO), precipitates out of an aqueous or buffer solution.[12][13][14] While useful for high-throughput screening in early drug discovery, it often overestimates the true solubility due to the formation of supersaturated, metastable solutions.[9][10][13]

For the purpose of this guide, we focus exclusively on the determination of thermodynamic solubility , which provides the most reliable data for process development.

Experimental Determination of Thermodynamic Solubility

The shake-flask method is the most reliable technique for measuring thermodynamic solubility.[11][15] It involves agitating an excess of the solid compound with the solvent for a sufficient period to ensure equilibrium is reached.

Rationale for Method Selection

The shake-flask method is chosen for its accuracy and direct measurement of the equilibrium state. By ensuring undissolved solid remains present throughout the experiment, the resulting saturated solution represents the true thermodynamic solubility limit.[10][16]

Materials and Reagents

-

Solute: this compound (solid, crystalline powder)

-

Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Heptane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)).

-

Equipment:

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of this compound to a series of vials (e.g., 10-20 mg per vial). The key is to ensure that a visible amount of undissolved solid will remain at equilibrium.

-

Solvent Addition: Accurately add a known volume of each selected organic solvent to the corresponding vial (e.g., 1.0 mL).

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for a minimum of 24 hours to ensure equilibrium is reached.[12][17] For some compounds, 48-72 hours may be necessary; equilibration time should be validated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Sampling: Carefully withdraw a small aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean HPLC vial. This step is critical to remove any microscopic particulate matter.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

Analytical Quantification by HPLC

An accurate quantification method is essential.

-

Method: A reverse-phase HPLC method using a C18 column is typically suitable. The mobile phase would likely consist of a gradient of acetonitrile and water or methanol and water.

-

Detection: The aromatic cyanobenzyl group should provide a strong UV chromophore, allowing for sensitive detection (e.g., at ~230-250 nm).

-

Calibration: A multi-point calibration curve must be prepared using accurately weighed standards of the target compound to ensure linearity and accuracy of the measurement.[18]

Diagram 1: Experimental Workflow for Solubility Determination

A visual representation of the Shake-Flask method.

Caption: Predicted interactions between molecular moieties and solvent classes.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the solubility of this compound in organic solvents. By combining a theoretical understanding of its molecular structure with the practical application of the gold-standard shake-flask method, researchers can generate reliable and reproducible thermodynamic solubility data. This information is indispensable for optimizing reaction conditions, developing robust purification strategies, and enabling downstream applications in medicinal chemistry and process development. The principles and protocols detailed herein are broadly applicable to other complex organic molecules, providing a foundational framework for essential physicochemical characterization in the pharmaceutical sciences.

References

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

- Avdeef, A. (2007). The Rise of Kinetic Solubility in Drug Discovery. Expert Opinion on Drug Discovery.